molecular formula C14H19N3O7S B12735888 beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate CAS No. 116509-51-4

beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate

Cat. No.: B12735888
CAS No.: 116509-51-4
M. Wt: 373.38 g/mol
InChI Key: JPBWBXULUWHVSI-XQHKEYJVSA-N
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Description

Beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate: is a complex organic compound that combines a xylopyranoside sugar moiety with a triazole ring and a thioacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate typically involves multiple steps:

    Formation of the Xylopyranoside Moiety:

    Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Thioacetate Group Addition: The thioacetate group is added via a nucleophilic substitution reaction, where a thiol group reacts with an acetylating agent.

    Acetylation: The final step involves the acetylation of the hydroxyl groups to form the triacetate derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thioacetate group, potentially leading to the formation of thiols or amines.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, beta-D-Xylopyranoside derivatives are often used to study carbohydrate-protein interactions. The triazole ring can also serve as a bioisostere for amides, making it useful in the design of enzyme inhibitors.

Medicine

In medicine, compounds containing triazole rings are known for their antifungal and antibacterial properties. Beta-D-Xylopyranoside derivatives could potentially be explored for similar applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The xylopyranoside moiety can mimic natural sugars, allowing the compound to interfere with carbohydrate-processing enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl beta-D-xylopyranoside: A simpler derivative without the triazole and thioacetate groups.

    Phenyl 1-thio-beta-D-galactopyranoside: Contains a phenyl group instead of a triazole ring.

    4-Methylumbelliferyl-beta-D-xylopyranoside: Contains a fluorescent group for use in biochemical assays.

Uniqueness

Beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate is unique due to the combination of a sugar moiety, a triazole ring, and a thioacetate group

Properties

CAS No.

116509-51-4

Molecular Formula

C14H19N3O7S

Molecular Weight

373.38 g/mol

IUPAC Name

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]oxan-3-yl] acetate

InChI

InChI=1S/C14H19N3O7S/c1-6-15-14(17-16-6)25-13-12(24-9(4)20)11(23-8(3)19)10(5-21-13)22-7(2)18/h10-13H,5H2,1-4H3,(H,15,16,17)/t10-,11+,12-,13+/m1/s1

InChI Key

JPBWBXULUWHVSI-XQHKEYJVSA-N

Isomeric SMILES

CC1=NC(=NN1)S[C@H]2[C@@H]([C@H]([C@@H](CO2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=NC(=NN1)SC2C(C(C(CO2)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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